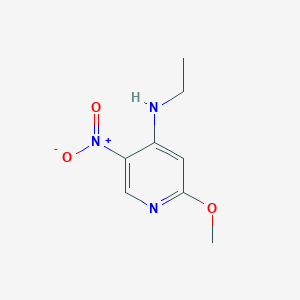

N-Ethyl-2-methoxy-5-nitropyridin-4-amine

Description

Evolution of Substituted Pyridine (B92270) Systems in Contemporary Organic Synthesis and Research

The synthesis of substituted pyridines has evolved significantly from early methods relying on the condensation of carbonyl compounds, such as the Hantzsch synthesis. researchgate.netmdpi.com While these classical routes are still valuable, modern organic synthesis demands more versatile and efficient strategies that offer greater control over substitution patterns and are compatible with a wider range of functional groups. nih.gov

Contemporary approaches have expanded to include a variety of methods:

De Novo Synthesis: These methods construct the pyridine ring from acyclic precursors. This includes thermal or metal-catalyzed cycloaddition reactions, such as [4+2] cycloadditions involving azadienes, which allow for flexible and modular assembly of highly substituted pyridines. nih.govnih.gov

C-H Functionalization: Direct functionalization of the pyridine core's carbon-hydrogen bonds has emerged as a powerful, atom-economical strategy. This avoids the need for pre-functionalized starting materials and allows for the late-stage introduction of substituents.

Cross-Coupling Reactions: Palladium, copper, and other transition metal-catalyzed cross-coupling reactions are instrumental in forming C-C and C-N bonds, enabling the attachment of diverse alkyl, aryl, and amino groups to the pyridine ring. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The inherent electron-deficient nature of the pyridine ring, especially when bearing electron-withdrawing groups like a nitro group, facilitates the substitution of leaving groups by nucleophiles. nih.gov

This continuous development of synthetic methodologies provides the necessary tools to access complex pyridine structures like N-Ethyl-2-methoxy-5-nitropyridin-4-amine and to explore their potential applications. illinois.edu

Structural Features and Electronic Effects of Methoxy (B1213986), Nitro, and N-Ethylamino Substituents on the Pyridine Core

The chemical behavior of this compound is dictated by the interplay of its three distinct substituents attached to the pyridine core. Each group exerts specific electronic effects, either donating or withdrawing electron density from the aromatic ring through inductive and resonance effects.

Nitro Group (-NO₂): Positioned at C5, the nitro group is a powerful electron-withdrawing group. It deactivates the pyridine ring towards electrophilic aromatic substitution and, conversely, activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it. nih.govpearson.com The presence of the nitro group significantly lowers the electron density of the entire ring system.

Methoxy Group (-OCH₃): Located at C2, the methoxy group is generally considered an electron-donating group through resonance, where its lone pair of electrons on the oxygen atom can be delocalized into the ring. However, it also has a competing, weaker electron-withdrawing inductive effect due to the oxygen's electronegativity. rsc.org In pyridine systems, its net effect can activate the ring towards certain reactions.

N-Ethylamino Group (-NHCH₂CH₃): The N-ethylamino group at C4 is a strong electron-donating group due to the nitrogen atom's lone pair participating in resonance with the pyridine ring. rsc.org This donation significantly increases the electron density within the ring, especially at the ortho and para positions relative to the amino group.

The combination of these groups on the same pyridine ring creates a "push-pull" system. The strong electron-donating amino group at C4 and the strong electron-withdrawing nitro group at C5 create a highly polarized molecule. This electronic push-pull effect can lead to interesting photophysical properties and enhanced reactivity in specific chemical transformations.

Current Research Landscape on Functionalized Nitropyridines and Aminopyridines

Functionalized nitropyridines and aminopyridines are critical building blocks and intermediates in various scientific fields. nih.govresearchgate.net Their research landscape is broad and continues to expand.

Medicinal Chemistry: Aminopyridine scaffolds are present in numerous clinically used drugs and are actively researched for new therapeutic agents against a range of conditions, including neglected tropical diseases. researchgate.nettandfonline.com Nitropyridines often serve as key precursors to aminopyridines through the reduction of the nitro group. nih.gov For example, 2-amino-5-nitropyridine (B18323) is a known building block in medicinal chemistry. nist.gov Furthermore, substituted nitropyridines themselves have been investigated as ligands for bioactive coordination complexes and as direct therapeutic agents. nih.gov

Materials Science: The unique electronic properties of pyridines featuring both electron-donating and electron-withdrawing groups make them attractive candidates for the development of organic optical materials, dyes, and fluorescent probes. nih.govmdpi.com The intramolecular charge transfer characteristics of such "push-pull" systems are central to these applications.

Agrochemicals: Many successful herbicides and insecticides are based on the pyridine ring structure. Research into new functionalized pyridines aims to develop more effective and selective crop protection agents. chemimpex.com

Synthetic Methodology: Nitropyridines are valuable substrates for developing new synthetic reactions. The activating effect of the nitro group facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. nih.govresearchgate.netmdpi.com

Defining Scholarly Objectives for a Comprehensive Investigation of this compound

While extensive research exists for the broader classes of aminopyridines and nitropyridines, a detailed investigation into the specific compound this compound is necessary to elucidate its unique properties. Based on the established science, the following scholarly objectives can be defined:

Development of an Optimized Synthetic Route: A primary objective would be to establish a high-yield, scalable, and regioselective synthesis for this compound. This would likely involve a multi-step process starting from a simpler substituted pyridine, such as 2-chloro-5-nitropyridine (B43025) or 2-methoxy-5-nitropyridine, followed by sequential amination reactions. nih.govgoogle.com

Full Spectroscopic and Structural Characterization: A comprehensive characterization using modern analytical techniques is crucial. This includes Nuclear Magnetic Resonance (¹H and ¹³C NMR) to confirm the substitution pattern, mass spectrometry to verify its molecular weight, and potentially X-ray crystallography to determine its solid-state structure. This data would provide empirical evidence of the electronic distribution within the molecule.

Investigation of Chemical Reactivity: The reactivity of the compound should be systematically explored. Key studies would include:

Reduction of the Nitro Group: Investigating the selective reduction of the C5-nitro group to an amino group to generate the corresponding triaminopyridine derivative, a potentially valuable ligand or synthetic intermediate.

Nucleophilic Aromatic Substitution: Probing the potential for displacing the C2-methoxy group with other nucleophiles, which would be influenced by the combined electronic effects of the other substituents.

Derivatization of the Amino Group: Exploring reactions at the N-ethylamino group, such as acylation or alkylation, to create a library of related compounds.

Evaluation of Physicochemical and Biological Properties: An initial screening of the compound's properties would be a critical objective. This includes assessing its photophysical properties (absorption and fluorescence) due to its push-pull electronic structure and conducting preliminary biological assays to explore its potential as a kinase inhibitor, antimicrobial agent, or other pharmacologically active molecule, guided by the known activities of related aminonitropyridines. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-methoxy-5-nitropyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-3-9-6-4-8(14-2)10-5-7(6)11(12)13/h4-5H,3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBJPJSFFHDPGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC=C1[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666874 | |

| Record name | N-Ethyl-2-methoxy-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607373-90-0 | |

| Record name | N-Ethyl-2-methoxy-5-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607373-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2-methoxy-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidating Reaction Pathways and Mechanistic Transformations of N Ethyl 2 Methoxy 5 Nitropyridin 4 Amine

Reactivity Profile of the Nitro Group: Reduction, Cyclization, and Condensation Reactions

The nitro group at the C5 position is a dominant feature of N-Ethyl-2-methoxy-5-nitropyridin-4-amine, profoundly influencing its reactivity. This electron-withdrawing group activates the pyridine (B92270) ring for certain transformations and serves as a versatile handle for synthetic modifications.

Reduction: The most fundamental transformation of the nitro group is its reduction to a primary amine. This reaction is a critical step in the synthesis of various biologically active molecules and fused heterocyclic systems. Standard reducing agents are effective for this conversion. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas is a common method for reducing the nitro group on substituted pyridines to yield the corresponding amino derivative. google.com This transformation converts the starting material into N4-ethyl-2-methoxypyridine-4,5-diamine, a key intermediate.

Cyclization and Condensation: The resulting 4,5-diamine is a valuable precursor for constructing fused bicyclic and polycyclic heterocyclic systems. The adjacent amino groups can undergo cyclocondensation reactions with a variety of electrophilic reagents to form fused heterocycles like imidazo[4,5-b]pyridines.

For example, the diamine intermediate can react with reagents such as carboxylic acids, aldehydes, or phosgene derivatives to build the imidazole ring. This strategy is pivotal in medicinal chemistry for creating complex molecular scaffolds. Another related reaction involves the condensation of a precursor, 5-nitropyridine-2-amine, with aldehydes like 4-hydroxy-3-methoxybenzaldehyde to form Schiff bases (imines). researchgate.netnih.gov This demonstrates the reactivity of amino groups on the nitropyridine scaffold in condensation reactions.

Table 1: Representative Reactions of the Nitro Group and its Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Reduction | H₂, 10% Pd/C, Methanol, 60-65°C | 4,5-Diamine | google.com |

| Cyclization | Diamine intermediate + Electrophile (e.g., R-COOH) | Fused Heterocycle (e.g., Imidazo[4,5-b]pyridine) |

| Condensation | 5-nitropyridine-2-amine + Aldehyde, Ethanol | Schiff Base | researchgate.netnih.gov |

Investigations into Nucleophilic Aromatic Substitution at the Pyridine Ring Positions

The pyridine ring in this compound is electron-deficient, a characteristic exacerbated by the C5-nitro group. This electronic profile makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group (C2, C4, and C6).

The substitution pattern of the title compound already results from a series of SNAr reactions. In related syntheses, a chlorine atom on a nitropyridine ring is readily displaced by nucleophiles. nih.gov For example, the synthesis of related compounds often involves the reaction of a dichloronitropyridine with an amine, where the nucleophilic amine attacks a chlorinated position. nih.gov The presence of a strong electron-withdrawing group like a nitro substituent activates the ortho and para positions for such attacks. nih.gov

While the C4 and C2 positions are already substituted, the C6 position, if it bore a suitable leaving group, could be a target for nucleophilic attack. The outcome of such reactions is influenced by both electronic and steric factors. In general, nucleophilic attack on the pyridine ring is favored at the C2 and C4 positions. youtube.com The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, dictates this regioselectivity. youtube.com

Mechanistic Studies of Transformations Involving the N-Ethylamino Moiety

The N-ethylamino group at the C4 position is a key nucleophilic center within the molecule. Its reactivity is modulated by the electronic push-pull system of the substituted pyridine ring.

Acylation and Alkylation: The lone pair of electrons on the nitrogen atom of the N-ethylamino group makes it readily susceptible to reactions with electrophiles. Acylation, for instance, can be achieved by treating the compound with acyl chlorides or anhydrides in the presence of a base. This reaction would yield the corresponding N-acetylated or N-acylated product, a transformation often used to protect the amino group or to introduce new structural features. Similarly, alkylation reactions with alkyl halides can introduce a second alkyl group onto the nitrogen atom.

The nucleophilicity of the amino group is crucial for its role in displacing leaving groups in substitution reactions and for participating in condensation reactions, as seen in the formation of complex heterocyclic systems.

Reactions and Derivatizations of the Methoxy (B1213986) Substituent

The methoxy group at the C2 position is an important modulator of the ring's electronic properties. While generally stable, it can be involved in specific transformations.

Nucleophilic Displacement: The C2 position is activated towards nucleophilic attack by the ring nitrogen and the C5-nitro group. Although the methoxy group is not as good a leaving group as a halogen, its displacement by stronger nucleophiles under forcing conditions is possible. In syntheses of analogous compounds, a methoxy group can be introduced by reacting a chloro-substituted pyridine with sodium methoxide (B1231860). nih.gov The reverse reaction, while more difficult, can occur. For example, hydrolysis under basic conditions could potentially convert the methoxy group to a hydroxyl group, forming a pyridone.

The formation of the ether linkage at the C2 position is a key synthetic step, typically achieved through an SNAr reaction where a leaving group (like chlorine) is displaced by a methoxide source.

Exploration of Rearrangement Reactions and Sigmatropic Shifts in Nitropyridine Systems

Nitropyridine systems are known to undergo fascinating rearrangement reactions, offering pathways to diverse molecular structures.

Base-Induced Rearrangements: Studies on related N-substituted nitropyridine derivatives have shown they can undergo base-induced rearrangements. For instance, 3-(phenyl)aminoisoxazol-5(2H)-ones bearing a nitropyridine substituent react with triethylamine to yield imidazo[1,2-a]pyridines and indoles. nih.gov These transformations likely proceed through a zwitterionic intermediate, with the reaction pathway influenced by the electronic nature of the substituents. nih.gov Such rearrangements are valuable for synthesizing complex heterocyclic compounds that might be difficult to access through other routes. nih.gov

Sigmatropic Shifts: The nitration of pyridine itself can proceed through a non-traditional mechanism involving a nih.govchemimpex.com sigmatropic shift. researchgate.netresearchgate.net In this process, the nitro group initially adds to the pyridine nitrogen, forming an N-nitropyridinium ion. This intermediate then rearranges, with the nitro group migrating from the nitrogen atom to the C3 position of the ring. researchgate.netresearchgate.net While this applies to the introduction of a nitro group rather than a reaction of an existing one, it highlights the potential for complex intramolecular shifts within nitropyridine chemistry.

Catalytic Applications and Transformations Where this compound Acts as a Substrate or Ligand Precursor

The functional groups on this compound provide coordination sites for metal ions, suggesting its potential use as a ligand precursor in coordination chemistry and catalysis.

Ligand Synthesis: The amino group, the pyridine nitrogen, and even the oxygen atoms of the nitro and methoxy groups can act as donor atoms. A common strategy involves modifying the molecule to create a multidentate ligand. For example, related aminonitropyridines can be condensed with aldehydes to form Schiff base ligands. researchgate.netnih.gov These ligands, which contain an imine (-CH=N-) linkage, can then coordinate with various metal ions, such as Cu(II) and Zn(II), to form stable metal complexes. nih.gov

Kinetic and Thermodynamic Analysis of Key Reactions for Mechanistic Understanding

For instance, the study of the rearrangement of N-nitropyridinium ions, which are intermediates in some nitration reactions, has involved thermodynamic analysis. The reaction of an N-nitro-1,2-dihydropyridine intermediate has been studied, revealing an activation enthalpy (ΔH‡) of 18 kcal mol⁻¹ and an activation entropy (ΔS‡) of –5 cal mol⁻¹ K⁻¹. researchgate.net Such data are crucial for determining reaction mechanisms and understanding the stability of intermediates. The rate of these reactions was found to be only marginally affected by the polarity of the solvent, providing further mechanistic clues. researchgate.net Kinetic analysis of nucleophilic aromatic substitution reactions on substituted pyridines would similarly help to quantify the activating effect of the nitro group and the influence of the N-ethylamino and methoxy substituents on reaction rates.

Derivatization and Advanced Functionalization Strategies for N Ethyl 2 Methoxy 5 Nitropyridin 4 Amine

Systematic Modification of the N-Ethyl Chain and its Influence on Reactivity

The N-ethyl group of N-Ethyl-2-methoxy-5-nitropyridin-4-amine is a key site for systematic modification to modulate the compound's physicochemical properties and reactivity. Altering the length, branching, or functionalization of this alkyl chain can induce significant changes in steric hindrance and electronic character around the exocyclic nitrogen atom.

| N-Alkyl Substituent | Potential Change in Steric Hindrance | Predicted Effect on Nucleophilicity | Potential Application |

|---|---|---|---|

| Methyl | Decrease | Slight Increase | Baseline for reactivity studies |

| n-Propyl / n-Butyl | Increase | Minor Decrease | Modulation of lipophilicity |

| Isopropyl / sec-Butyl | Significant Increase | Significant Decrease | Probing steric sensitivity of reactions |

| 2-Hydroxyethyl | Minor Increase | Comparable, introduces H-bonding | Introduction of a new functional handle |

| 3-Azidopropyl | Increase | Comparable | Enabling click chemistry conjugation |

Introduction of Diverse Functionalities onto the Pyridine (B92270) Ring via Directed Reactions

The pyridine core of this compound is activated for certain types of reactions and deactivated for others due to the interplay of its substituents. The potent electron-withdrawing nature of the nitro group at the C5 position significantly acidifies the C-H bond at the C6 position, making the ring susceptible to nucleophilic attack.

Strategies for functionalizing nitropyridines often exploit the activating effect of the nitro group. nih.gov One such method is the Vicarious Nucleophilic Substitution (VNS), which allows for the introduction of nucleophiles onto the pyridine ring, typically at positions ortho or para to the nitro group. researchgate.net For the title compound, this would correspond to potential substitution at the C6 position. Furthermore, the pyridine ring system is inherently amenable to nucleophilic aromatic substitution (SNAr) reactions, particularly when bearing strong electron-withdrawing groups. galchimia.com While electrophilic aromatic substitution is generally disfavored due to the deactivated nature of the ring, specific directing groups can sometimes enable such transformations under harsh conditions.

| Reaction Type | Target Position | Key Reagents/Conditions | Potential Outcome | Reference |

|---|---|---|---|---|

| Vicarious Nucleophilic Substitution (VNS) | C6 | Carbanions, t-BuOK | Introduction of alkyl or functionalized chains | researchgate.net |

| Oxidative Amination | C6 | Liquid ammonia (B1221849), KMnO₄ | Introduction of an amino group | ntnu.no |

| Condensation | Activated Methyl Group (if present) | Aldehydes, piperidine | Formation of vinyl-pyridines | nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | C2 or C6 (if a leaving group is present) | Amines, thiols, alkoxides | Displacement of a leaving group | nih.gov |

Transformations of the Nitro Group into Other Nitrogen-Containing Functionalities (e.g., Amino, Azido)

The nitro group at the C5 position is a versatile functional handle that can be readily transformed into a variety of other nitrogen-containing groups, profoundly altering the electronic properties and reactivity of the molecule.

Reduction to an Amino Group: The most common transformation is the reduction of the nitro group to a primary amine (NH₂). This conversion is of significant synthetic utility as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing substituent. masterorganicchemistry.comquimicaorganica.org This reaction can be achieved through various methods, including:

Catalytic Hydrogenation: Using hydrogen gas with catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems: Employing easily oxidized metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid (HCl). quimicaorganica.orgmdpi.org

Transfer Hydrogenation: Using hydrogen donors like hydrazine (B178648) or formic acid in the presence of a catalyst. researchgate.netsci-hub.st

Metal-Free Reductions: Utilizing reagents like tetrahydroxydiboron (B82485) in water. organic-chemistry.org

The resulting 5-amino derivative is a valuable intermediate for further derivatization, such as in the synthesis of fused heterocyclic systems.

Conversion to an Azido (B1232118) Group: The nitro group can also be converted to an azido group (N₃), typically through a two-step process. First, the nitro group is reduced to the corresponding amine. The amine is then diazotized using a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions to form a diazonium salt. Subsequent treatment with an azide (B81097) salt, such as sodium azide, displaces the diazonium group to yield the 5-azidopyridine derivative. Azido-substituted pyridines are useful intermediates, particularly in click chemistry and for the synthesis of tetrazoles. researchgate.netresearchgate.net

| Target Functionality | Reaction Type | Common Reagents | Reference |

|---|---|---|---|

| Amino (-NH₂) | Reduction | H₂/Pd/C; Fe/HCl; Sn/HCl; Na₂S₂O₄ | masterorganicchemistry.comwikipedia.orgresearchgate.net |

| Hydroxylamino (-NHOH) | Partial Reduction | Zn/NH₄Cl; Diborane | wikipedia.orgnih.gov |

| Azido (-N₃) | Diazotization of Amine, then Substitution | 1. Reduction (e.g., Fe/HCl) 2. NaNO₂/HCl 3. NaN₃ | researchgate.net |

| Azo (-N=N-Ar) | Reductive Coupling | Metal hydrides (e.g., LiAlH₄) can sometimes lead to azo compounds | wikipedia.org |

Chemical Transformations and Substitutions at the Methoxy (B1213986) Position

The 2-methoxy group is another key site for functionalization. As a substituent at an electron-deficient position (C2) activated by the C5-nitro group, the methoxy group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. quimicaorganica.org This allows for its displacement by a variety of nucleophiles.

Studies on related methoxypyridines have shown that the methoxy group can be displaced by amines, thiols, and other nucleophiles, often requiring elevated temperatures or the use of a strong base. ntu.edu.sg For example, the reaction of 3-methoxypyridine (B1141550) with amines in the presence of sodium hydride and lithium iodide leads to the corresponding 3-aminopyridine (B143674) derivatives. ntu.edu.sg A similar strategy could be applied to this compound to introduce diverse substituents at the C2 position.

Alternatively, the methyl ether can be cleaved to yield the corresponding 2-hydroxypyridine, which exists in tautomeric equilibrium with its 2-pyridone form. This transformation is typically achieved using strong acids like HBr or Lewis acids like boron tribromide (BBr₃). The resulting 2-pyridone offers different reactivity and is a common scaffold in medicinal chemistry. A one-pot synthesis for 2-hydroxy-5-nitropyridine (B147068) has been reported starting from 2-aminopyridine (B139424), indicating the accessibility of such structures. google.com

Synthesis of Fused Heterocyclic Systems Utilizing the Pyridine Core as a Building Block

The strategically placed functional groups on the this compound scaffold make it an excellent building block for the synthesis of more complex, fused heterocyclic systems. ias.ac.innih.gov These reactions typically involve creating a new ring that shares one or more atoms with the initial pyridine core.

A common and powerful strategy involves the initial reduction of the C5-nitro group to an amine, generating an in situ pyridine-4,5-diamine derivative. This diamine is a classic precursor for forming fused five- or six-membered rings. For example:

Fused Imidazoles: Reaction with carboxylic acids or their derivatives (e.g., orthoesters) can yield imidazo[4,5-b]pyridines.

Fused Pyrazines: Condensation with 1,2-dicarbonyl compounds (e.g., glyoxal, biacetyl) can lead to the formation of pteridine-like structures.

Furthermore, the nitro group itself can participate directly in cyclization reactions. Nitropyridones, for instance, can undergo Diels-Alder reactions to form fused quinolone systems or react with reagents like ethyl isocyanoacetate to construct fused pyrrole (B145914) rings (pyrrolopyridines). nih.gov Similarly, isoxazolones bearing a nitropyridine substituent have been shown to rearrange upon treatment with a base to yield imidazo[1,2-a]pyridine (B132010) systems. nih.gov These methods highlight the versatility of the nitropyridine core in constructing diverse polycyclic aromatic frameworks. nih.govnih.gov

| Fused Ring System | Key Precursor from Core Molecule | Typical Cyclizing Reagent | Reference |

|---|---|---|---|

| Imidazo[4,5-b]pyridine | Pyridine-4,5-diamine | Formic acid, Orthoesters | researchgate.net |

| Pyrrolo[2,3-b]pyridine | Nitropyridone derivative | Ethyl isocyanoacetate | nih.gov |

| Furo[2,3-b]pyridine | 2-Hydroxypyridine derivative | α-Halo ketones | researchgate.net |

| Imidazo[1,2-a]pyridine | 2-Aminopyridine derivative | α-Halo ketones | nih.gov |

| Tetrazolo[1,5-a]pyridine | 2-Chloropyridine derivative | Sodium azide | researchgate.net |

Development of Analogues for Mechanistic Probes and Chemical Biology Tools (excluding efficacy/safety claims)

The derivatization strategies discussed provide a powerful toolkit for synthesizing analogues of this compound to serve as mechanistic probes and chemical biology tools. researchgate.net These tools are designed to investigate biological systems by incorporating specific functionalities for detection, labeling, or interaction studies. sigmaaldrich.com

The synthetic handles on the core structure can be exploited to attach various reporter groups or reactive moieties:

Fluorescent Labeling: The C5-amino group (from nitro reduction) can be acylated with a fluorescent dye (e.g., a Bodipy or fluorescein (B123965) derivative) to create a probe for tracking the molecule's localization within cells via microscopy.

Affinity Probes: The N-ethyl chain can be replaced with a longer chain terminating in a biotin (B1667282) moiety. This allows for the isolation and identification of binding partners through streptavidin-based affinity purification.

Click Chemistry: An alkyne or azide group can be installed, for example, on the N-alkyl chain or at the C6 position of the pyridine ring. This enables covalent linkage to other molecules bearing the complementary functional group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, a cornerstone of bioconjugation. researchgate.net

Photo-crosslinking: A photoreactive group, such as a diazirine or benzophenone, could be incorporated into the structure. Upon photoactivation, this group forms a highly reactive species that can covalently link the probe to nearby interacting biomolecules, allowing for the identification of direct binding partners.

These modifications transform the parent compound into a versatile tool for chemical biology research, enabling detailed studies of molecular interactions and mechanisms of action without making claims about therapeutic potential. researchgate.netnih.gov

| Modification Site | Incorporated Moiety | Resulting Functionality | Application as a Probe |

|---|---|---|---|

| C5-Amino (from Nitro) | Fluorophore (e.g., Dansyl chloride) | Fluorescent Tag | Cellular imaging and localization studies |

| N-Ethyl Chain | Polyethylene glycol with terminal Biotin | Affinity Tag | Pull-down assays to identify binding partners |

| N-Ethyl Chain | Terminal Alkyne or Azide | Click Chemistry Handle | Bio-conjugation to proteins or other probes |

| C6 Position | Benzophenone | Photo-crosslinker | Covalent capture of interacting biomolecules |

Advanced Spectroscopic and Chromatographic Methodologies in N Ethyl 2 Methoxy 5 Nitropyridin 4 Amine Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of its elemental composition. uci.eduresearchgate.netrsc.org For N-Ethyl-2-methoxy-5-nitropyridin-4-amine (C8H11N3O3), HRMS provides the most definitive method for confirming its molecular formula.

The technique involves ionizing the molecule—often using soft ionization methods like Electrospray Ionization (ESI) to keep the molecular ion intact—and then measuring its exact mass. measurlabs.com This accurate mass is then compared to the calculated theoretical mass of the proposed formula.

Detailed Research Findings: Published experimental HRMS data for this compound is not widely available. However, a hypothetical analysis would proceed as follows: The calculated monoisotopic mass of the protonated molecule, [M+H]⁺, is compared against the measured value. A close match confirms the elemental composition.

Hypothetical HRMS Data for this compound

| Analyte | Molecular Formula | Calculated m/z ([M+H]⁺) | Measured m/z | Difference (ppm) |

|---|---|---|---|---|

| This compound | C8H11N3O3 | 198.08732 | 198.0875 | 0.9 |

Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion would reveal characteristic fragmentation patterns. chemguide.co.uknih.gov For this molecule, expected fragmentation would involve the loss of the nitro group (NO2, loss of 46 Da), the ethyl group (C2H5, loss of 29 Da), or the methoxy (B1213986) group (OCH3, loss of 31 Da). nih.govyoutube.com These fragmentation pathways provide crucial structural information, confirming the connectivity of the functional groups. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation (1D, 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can map out the complete carbon and proton framework of a molecule.

Detailed Research Findings: Specific NMR spectra for this compound are not publicly documented. The following is a predictive analysis based on its structure.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum would similarly identify all unique carbon atoms in the molecule.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine-H (at C3) | ~8.5 | ~145 |

| Pyridine-H (at C6) | ~7.0 | ~110 |

| Methoxy (-OCH₃) | ~4.0 | ~54 |

| Ethyl (-CH₂CH₃) | ~3.5 (q) | ~40 |

| Ethyl (-CH₂CH₃) | ~1.3 (t) | ~14 |

| Pyridine-C (C2-OCH₃) | - | ~160 |

| Pyridine-C (C4-NH) | - | ~155 |

| Pyridine-C (C5-NO₂) | - | ~135 |

2D NMR: To confirm the assignments from 1D NMR, a suite of 2D experiments would be employed: slideshare.netlibretexts.org

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for instance, between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the placement of the ethyl, methoxy, and nitro groups on the pyridine (B92270) ring.

Solid-State NMR: For analyzing the compound in its solid, crystalline form, Solid-State NMR (ssNMR) would be used. This technique is particularly valuable for identifying different polymorphs (crystal forms) and for studying molecules that are insoluble. nih.goviastate.edu For nitrogen-containing heterocycles, 13C{14N} ssNMR experiments can be particularly insightful for confirming which carbon atoms are directly bonded to nitrogen. acs.orgresearchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.com These two techniques are often complementary.

Detailed Research Findings: While specific spectra for this compound are not published, the expected vibrational bands can be predicted based on its functional groups. scielo.org.zaoaji.net

N-H vibrations: The secondary amine (N-H) would show a characteristic stretching band in the FT-IR spectrum around 3300-3500 cm⁻¹.

C-H vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups would be observed just below 3000 cm⁻¹.

NO₂ vibrations: The nitro group would exhibit strong, characteristic asymmetric and symmetric stretching bands in the FT-IR spectrum, typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. nih.gov

C=C and C=N vibrations: The pyridine ring stretching vibrations would be found in the 1600-1400 cm⁻¹ region.

C-O vibrations: The C-O stretch of the methoxy group would appear as a strong band in the 1250-1000 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the nitro group and the vibrations of the pyridine ring, which often give strong Raman signals. spectroscopyonline.com

Hypothetical Vibrational Spectroscopy Data for this compound

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3400 (medium) | Weak |

| Aromatic C-H Stretch | 3100-3000 (weak) | Medium-Strong |

| Aliphatic C-H Stretch | 2980-2850 (medium) | Medium-Strong |

| C=C, C=N Ring Stretch | 1600-1450 (strong) | Strong |

| NO₂ Asymmetric Stretch | ~1530 (strong) | Weak |

| NO₂ Symmetric Stretch | ~1340 (strong) | Strong |

| C-O Stretch | ~1240 (strong) | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and heteroatoms. The presence of the nitropyridine system, which is a strong chromophore, makes this technique highly relevant. researchgate.net

Detailed Research Findings: No experimental UV-Vis spectrum for this compound is publicly available. However, the structure suggests the presence of π → π* and n → π* transitions. The combination of the electron-donating amino and methoxy groups with the electron-withdrawing nitro group on the pyridine ring creates a "push-pull" system. researchgate.net This is expected to result in a significant absorption band at a relatively long wavelength (a red shift), likely extending into the visible region, which would impart color to the compound. acs.orgnih.gov Studies on similar nitro-aromatic compounds confirm that such electronic structures lead to characteristic absorption maxima. scielo.org.zascilit.com

Expected UV-Vis Absorption Maxima for this compound (in Ethanol)

| Transition Type | Expected λ_max (nm) |

|---|---|

| π → π* | ~250-280 |

| Charge-Transfer Band | ~350-450 |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net

Detailed Research Findings: There are no published crystal structures for this compound. If a suitable single crystal could be grown, X-ray diffraction analysis would confirm the planarity of the pyridine ring and the specific conformations of the ethyl and methoxy substituents. mdpi.com It would also reveal how the molecules pack in the crystal lattice, likely involving hydrogen bonds between the amine proton (N-H) of one molecule and the nitro group (NO₂) or pyridine nitrogen of a neighboring molecule. aip.orglookchem.comacs.org

Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment, Reaction Monitoring, and Separation in Research

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction. americanpharmaceuticalreview.com

Detailed Research Findings: While commercial suppliers indicate that HPLC and LC-MS data are available for this compound, specific chromatograms and methods are not published.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for assessing the purity of non-volatile organic compounds. wiley.comresearchgate.net For this compound, a reversed-phase HPLC method (e.g., using a C18 column) with a UV detector would be standard. The purity would be determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful tool for separation and identification. labcompare.com Given the molecular weight of this compound, it may be amenable to GC analysis. thermofisher.com This technique would be particularly useful for identifying any volatile impurities from its synthesis. The gas chromatogram separates the components, and the mass spectrometer provides a mass spectrum for each, allowing for their identification.

Exploration of N Ethyl 2 Methoxy 5 Nitropyridin 4 Amine in Non Biological and Non Clinical Scientific Domains

Utility as a Precursor for Ligands in Coordination Chemistry Research

The molecular architecture of N-Ethyl-2-methoxy-5-nitropyridin-4-amine, featuring a primary amine and a pyridine (B92270) nitrogen atom, makes it a promising candidate as a precursor for the synthesis of ligands for coordination chemistry. The amino group can be readily functionalized to create multidentate ligands capable of chelating to metal ions.

A common strategy involves the condensation of the amino group with aldehydes or ketones to form Schiff base ligands. For instance, a structurally similar compound, 5-nitropyridine-2-amine, has been successfully used to prepare a Schiff base ligand by reacting it with 4-hydroxy-3-methoxybenzaldehyde. nih.govresearchgate.netnih.govresearchgate.net This resulting ligand has been shown to coordinate with metal ions like Copper(II) and Zinc(II), forming stable complexes. nih.govresearchgate.netnih.govresearchgate.net It is highly probable that this compound could undergo analogous reactions to yield a variety of Schiff base ligands. The presence of the N-ethyl group in the target compound, as opposed to the unsubstituted amine in the analog, could influence the steric and electronic properties of the resulting ligand and its metal complexes.

The electronic properties of the pyridine ring in this compound are significantly modulated by its substituents. The electron-withdrawing nitro group decreases the electron density on the pyridine ring, which can affect the coordination strength of the pyridine nitrogen. Conversely, the methoxy (B1213986) and ethylamino groups are electron-donating, which can counteract this effect to some extent. This electronic tug-of-war can be finely tuned by further chemical modifications, allowing for the rational design of ligands with specific coordination properties.

| Compound | Key Functional Groups for Ligand Synthesis | Potential Coordination Sites | Notable Features |

|---|---|---|---|

| This compound | -NH- (secondary amine), Pyridine-N | Nitrogen of the amino group, Pyridine nitrogen | Presence of N-ethyl group may introduce steric hindrance and affect solubility. Methoxy group influences electronic properties. |

| 5-Nitropyridine-2-amine | -NH2 (primary amine), Pyridine-N | Nitrogen of the amino group, Pyridine nitrogen | Has been demonstrated to form Schiff base ligands and coordinate with metal ions like Cu(II) and Zn(II). nih.govresearchgate.netnih.govresearchgate.net |

Application as a Building Block for Functional Materials (e.g., Polymers, Dyes, Sensors)

The unique electronic and structural characteristics of this compound make it a viable building block for the synthesis of functional organic materials. The presence of both electron-donating and electron-withdrawing groups on the same aromatic ring creates a "push-pull" system, which is a common design motif for molecules with interesting optical and electronic properties, such as those used in dyes and nonlinear optics.

Research on related nitropyridine derivatives has shown their potential in materials science. For example, 2-Ethoxy-5-nitropyridin-4-amine has been investigated for its electronic properties, with potential applications in organic photovoltaics. Similarly, 4-Amino-2-methoxy-5-nitropyridine is recognized for its role in creating advanced materials, including polymers and coatings. wikipedia.org These examples suggest that this compound could be incorporated into polymeric structures or used as a chromophore in dye molecules. The reactivity of the amino group allows for its incorporation into polymer backbones or as a pendant group through various polymerization techniques.

The development of chemical sensors is another area where this compound could find application. The pyridine nitrogen and the amino group can act as binding sites for specific analytes. Upon binding, the electronic structure of the molecule would be perturbed, leading to a change in its optical or electrochemical properties, which can be detected as a sensory signal.

| Material Type | Potential Role of this compound | Key Structural Features |

|---|---|---|

| Polymers | Monomer or co-monomer | Reactive amino group for polymerization, "push-pull" system for electronic properties. |

| Dyes | Chromophore | Extended conjugation and "push-pull" electronics for color and photophysical properties. evonik.com |

| Sensors | Active sensing element | Coordination sites (amino and pyridine nitrogen) for analyte binding. |

Role as an Advanced Intermediate in the Synthesis of Other Complex Organic Molecules

Substituted nitropyridines are valuable intermediates in organic synthesis, primarily due to the versatility of the nitro group, which can be readily transformed into a variety of other functional groups. nih.govnih.gov The nitro group can be reduced to an amino group, which can then be further functionalized through diazotization, acylation, or alkylation reactions. This makes this compound a useful starting material for the construction of more complex molecular architectures.

A recent review highlights the extensive use of nitropyridines as precursors for a wide range of biologically active molecules. nih.gov For instance, the synthesis of a highly selective DNA-dependent protein kinase inhibitor involved the use of a substituted nitropyridine as a key intermediate. nih.gov The reduction of the nitro group to an amine is a pivotal step in many synthetic routes leading to pharmaceuticals and other complex organic molecules. evonik.com

The presence of the methoxy and ethylamino groups on the pyridine ring of this compound provides additional handles for synthetic manipulation, allowing for the introduction of further complexity and diversity into the target molecules.

Investigation in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of systems composed of two or more molecules held together by non-covalent interactions. wikipedia.org Host-guest chemistry, a subfield of supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule. wikipedia.orgnumberanalytics.comthno.orglibretexts.org While there is no specific research found on the direct application of this compound in this field, its structural features suggest it could be a potential component in supramolecular assemblies.

The nitro group is known to participate in various non-covalent interactions, including hydrogen bonding and anion-π interactions. The pyridine ring itself can engage in π-π stacking interactions, which are crucial for the self-assembly of many supramolecular structures. The combination of these features in this compound makes it a potential building block for the design of new supramolecular architectures and host-guest systems. For example, it could potentially act as a guest molecule, binding to a suitable host through a combination of hydrogen bonding and π-stacking interactions.

Conclusion and Future Research Directions in the Chemistry of N Ethyl 2 Methoxy 5 Nitropyridin 4 Amine

Synthesis of Key Academic Findings and Novel Insights

Direct academic findings on N-Ethyl-2-methoxy-5-nitropyridin-4-amine are not presently available in published literature. However, a comprehensive understanding of its potential chemical behavior can be extrapolated from studies on its core structural motifs: the nitropyridine ring and substituted amino groups.

Nitropyridine derivatives are a class of compounds of significant interest in medicinal chemistry, agrochemicals, and materials science. nih.govchemimpex.comnih.gov The presence of the electron-withdrawing nitro group profoundly influences the pyridine (B92270) ring's reactivity, typically deactivating it towards electrophilic substitution but activating it for nucleophilic substitution reactions. nih.govresearchgate.net This activation is crucial, as it facilitates the introduction of various functional groups onto the pyridine core. nih.gov For instance, the nitro group in 3-nitropyridines can be selectively substituted by sulfur nucleophiles. nih.gov Furthermore, nitropyridines serve as critical precursors for a wide array of bioactive molecules, including kinase inhibitors and insecticides. nih.gov

The 4-amino and 2-methoxy substituents also play pivotal roles. The 4-aminopyridine (B3432731) moiety is a well-established structural component in organic synthesis, valued as a building block for complex molecular architectures, particularly in pharmaceuticals. innospk.com The related intermediate, 4-Amino-2-methoxy-5-nitropyridine, is noted for its utility in developing pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com The amino group provides a site for further functionalization, while the methoxy (B1213986) group, being electron-donating, modulates the electronic properties of the pyridine ring. innospk.com

Identification of Remaining Research Challenges and Unexplored Avenues

The most significant research gap for this compound is the absence of fundamental characterization data. There is a pressing need for a systematic investigation to establish a complete profile of the compound.

Key unexplored avenues include:

Physicochemical Properties: Detailed experimental determination of its melting point, boiling point, solubility in various solvents, and pKa values is required.

Spectroscopic Characterization: A complete set of spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and mass spectrometry, is necessary to unambiguously confirm its structure and provide a reference for future studies.

Crystallographic Analysis: Single-crystal X-ray diffraction would provide definitive information on its three-dimensional molecular structure, bond lengths, bond angles, and intermolecular interactions in the solid state.

Reactivity Profile: A systematic study of its chemical reactivity is a major unexplored area. This includes the reduction of the nitro group to an amine, potential nucleophilic substitution of the methoxy group, and electrophilic substitution on the ethylamino group or the pyridine ring.

Biological Screening: The biological activities of this compound remain completely unknown. Screening for potential applications in areas where nitropyridines have shown promise, such as anticancer or antimicrobial agents, is a crucial next step. nih.gov

Prospective Advancements in Synthetic Methodologies and Chemical Transformations

While specific synthesis methods for this compound are not published, plausible routes can be designed based on established pyridine chemistry. A highly probable approach involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 4-chloro-2-methoxy-5-nitropyridine, with ethylamine (B1201723). The nitro group at the 5-position would activate the 4-position towards nucleophilic attack. Similar syntheses involving the reaction of chloronitropyridines with amines are well-documented. nih.govnih.govgoogle.com

Future research could focus on optimizing this synthesis for yield and purity and exploring alternative pathways. For instance, starting from 2-amino-4-methoxypyridine, a nitration step followed by N-ethylation could be investigated, although controlling the regioselectivity of nitration on a substituted pyridine ring can be challenging. researchgate.netacs.org

Beyond its synthesis, the chemical transformations of this compound offer fertile ground for research. A key transformation would be the selective reduction of the nitro group. This would yield N⁴-Ethyl-2-methoxy-pyridine-4,5-diamine, a highly functionalized diamine derivative. Such compounds are valuable building blocks for the synthesis of fused heterocyclic systems like imidazo[4,5-b]pyridines, which are of interest in medicinal chemistry. nih.gov

Future Directions in Computational and Theoretical Studies for Mechanistic Prediction

Computational chemistry provides powerful tools to predict the properties and reactivity of uncharacterized molecules. For this compound, theoretical studies could provide critical insights ahead of extensive experimental work.

Future computational research should include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to determine the optimized molecular geometry, electronic structure, and thermodynamic properties like the heat of formation. researchgate.nettandfonline.com Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would illuminate its kinetic stability and reactivity. tandfonline.com Simulating its vibrational (IR) and NMR spectra would aid in the interpretation of experimental data. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis: MEP mapping can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack and intermolecular interactions. tandfonline.com

Reaction Mechanism Modeling: Computational modeling can be used to explore the energy profiles of potential synthetic routes and other chemical transformations, such as nitro group reduction, helping to optimize reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) and Docking: If any biological activity is discovered, QSAR and molecular docking studies could be performed to understand its mode of action and to design more potent derivatives, as has been done for other heterocyclic compounds. tandfonline.commdpi.com

Emerging Potential in Advanced Materials Science and Catalysis Research

The unique combination of functional groups in this compound suggests potential applications in materials science and catalysis.

Advanced Materials: Nitropyridine derivatives are known to possess interesting photophysical properties and have been investigated as fluorescent molecules and for organic optical materials. nih.govnih.gov Future research could explore the fluorescence properties of this compound and its derivatives. The presence of a donor (amino) and acceptor (nitro) group on the pyridine ring suggests potential for creating push-pull chromophores, which are of interest for non-linear optical (NLO) applications. chempanda.com The related compound, 4-Amino-2-methoxy-5-nitropyridine, has been specifically identified as having a role in creating advanced materials. chemimpex.com

Catalysis Research: While the compound itself may not be a catalyst, it serves as a potential ligand precursor for coordination chemistry. The pyridine nitrogen and the exocyclic amino group are potential coordination sites. The ethylamino group could be further functionalized to create multidentate ligands. Coordination complexes of substituted aminopyridines with transition metals like copper and silver have been synthesized and shown to possess interesting properties and biological activities. mdpi.com Investigating the coordination chemistry of this compound could open avenues in homogeneous catalysis or the development of novel metal-organic materials.

Data Tables

Table 1: Summary of Proposed Future Research Directions

| Research Area | Specific Focus | Rationale & References |

| Synthesis & Characterization | Development of a reliable synthetic route (e.g., SNAr). | Essential for obtaining the material for study. nih.govnih.gov |

| Full spectroscopic (NMR, IR, MS) and crystallographic analysis. | To establish fundamental structural and physical data. | |

| Chemical Reactivity | Selective reduction of the nitro group to form a diamine. | Creates valuable, highly functionalized building blocks. nih.gov |

| Investigation of methoxy group substitution. | To explore the full reactivity profile of the molecule. | |

| Computational Chemistry | DFT calculations for geometry, electronic structure (HOMO/LUMO), and spectra. | To predict properties and support experimental findings. tandfonline.comresearchgate.net |

| MEP analysis and reaction mechanism modeling. | To understand and predict reactivity. tandfonline.com | |

| Biological Evaluation | Screening for antimicrobial and anticancer activity. | Nitropyridine derivatives are known to possess these activities. nih.gov |

| Materials Science | Investigation of photophysical (fluorescence) and NLO properties. | Push-pull structure is promising for optical materials. nih.govchempanda.com |

| Catalysis | Synthesis of metal complexes and evaluation as ligands. | Aminopyridines are established ligands in coordination chemistry. mdpi.com |

Q & A

Q. What synthetic routes are typically employed for the laboratory-scale preparation of N-Ethyl-2-methoxy-5-nitropyridin-4-amine?

Methodological Answer: The synthesis often involves sequential functionalization of a pyridine scaffold. Key steps include:

- Nitration : Introducing the nitro group at the 5-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Methoxy Group Installation : A nucleophilic substitution or Ullmann-type coupling with methoxide at the 2-position, typically requiring Cu(I) catalysts .

- Ethylamine Incorporation : Buchwald-Hartwig amination or direct alkylation of the 4-amino group using ethyl halides in the presence of a base (e.g., K₂CO₃) . Validation: Monitor intermediates via TLC and characterize final products using NMR and mass spectrometry.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm for pyridine ring) and substituents (e.g., methoxy at δ ~3.9 ppm, ethylamine protons at δ ~1.3–3.5 ppm) .

- IR Spectroscopy : Confirm nitro group (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement. Note dihedral angles between substituents to assess steric effects .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation : Classified as acutely toxic (Oral LD₅₀: ~300 mg/kg) and a respiratory irritant (GHS H302, H315, H319, H335) .

- PPE Requirements : Nitrile gloves, ANSI-approved goggles, and lab coats. Use fume hoods for powder handling to prevent aerosol formation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictory yield data in the synthesis of this compound under varying reaction conditions?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading, solvent polarity).

- Analytical Cross-Check : Compare HPLC purity profiles (C18 column, 254 nm detection) and GC-MS for side-product identification .

- Mechanistic Studies : Employ DFT calculations to model transition states and identify rate-limiting steps (e.g., nitro group orientation during electrophilic attack) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

- DFT Modeling : Calculate Fukui indices to identify electrophilic centers (e.g., nitro-adjacent C-6 position) .

- Solvent Effects : Simulate using COSMO-RS to assess polarity impacts on transition-state stabilization .

- Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. Which experimental approaches effectively characterize polymorphism in this compound?

Methodological Answer:

- Thermal Analysis : DSC to identify endothermic phase transitions (melting points vary by 5–10°C between polymorphs) .

- Powder XRD : Compare diffraction patterns (e.g., 2θ = 15–30° for lattice spacing differences) .

- Crystal Engineering : Use solvent-drop grinding with aprotic solvents (e.g., DMF) to induce polymorphic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.